5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide
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Overview
Description
5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a phenyl ring, a pyridine ring, a pyrrolidine ring, and an isoxazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . Pyrrolidine, a structural component of this compound, is also widely used in medicinal chemistry to obtain compounds for the treatment of human diseases .
Mode of Action
For instance, indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Compounds with similar structures have been found to exhibit a variety of biological activities, suggesting that this compound may also have diverse effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolidine ring, which can be synthesized through a cyclization reaction involving a suitable precursor. The pyridine ring is then introduced through a nucleophilic substitution reaction. The isoxazole ring is formed via a cycloaddition reaction, and the final product is obtained by coupling the phenyl ring with the isoxazole-3-carboxamide moiety under appropriate reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors. The use of green chemistry principles, such as solvent-free reactions and renewable starting materials, can also be considered to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features and biological activities.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine, pyridine, and isoxazole derivatives, such as:
- Pyrrolidine-2,5-diones
- Pyridine-3-carboxamides
- Isoxazole-4-carboxamides
Uniqueness
What sets 5-phenyl-N-(1-(pyridin-2-yl)pyrrolidin-3-yl)isoxazole-3-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-phenyl-N-(1-pyridin-2-ylpyrrolidin-3-yl)-1,2-oxazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O2/c24-19(16-12-17(25-22-16)14-6-2-1-3-7-14)21-15-9-11-23(13-15)18-8-4-5-10-20-18/h1-8,10,12,15H,9,11,13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDBLKHVMQPGIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NOC(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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